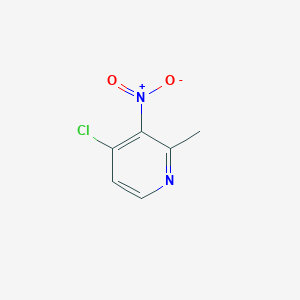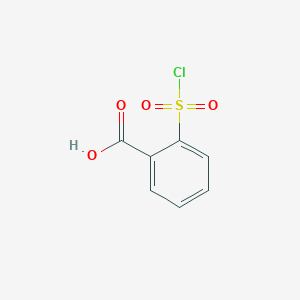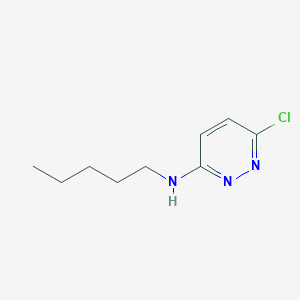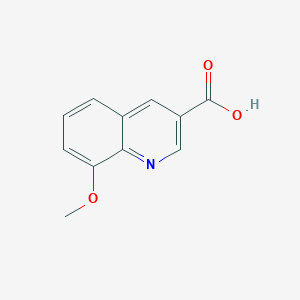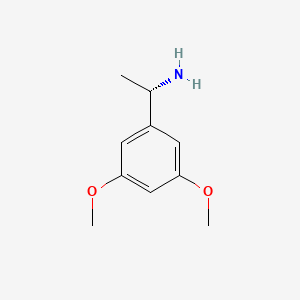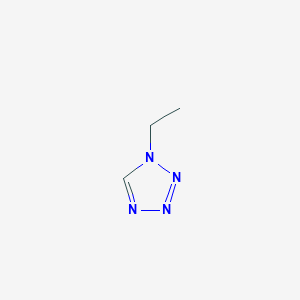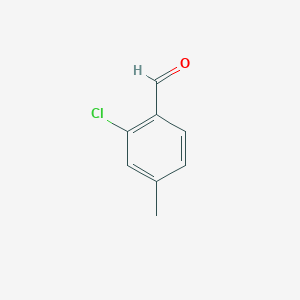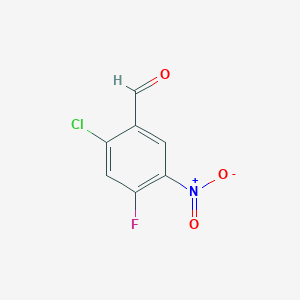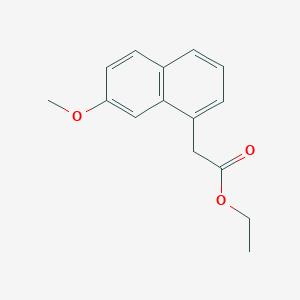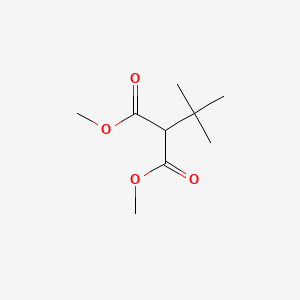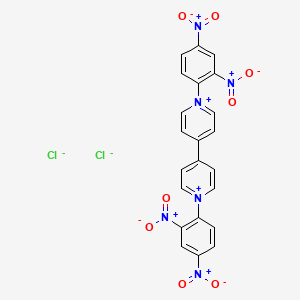
1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride
Overview
Description
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride is a chemical compound with a linear formula of C11H8ClN3O4 .
Synthesis Analysis
The compound can be synthesized by refluxing 4,4’-bipyridine and 1-chloro-2,4-dinitrobenzene in anhydrous acetonitrile under Ar for 72 hours . The π-conjugated viologen-COF (2D-COF) can be synthesized through the covalent integration of 1,1′-bis(2,4-dinitrophenyl)-[4,4′-bipyridine]-1,1′-diium dichloride (BDB) and an aromatic amine 1,3,5-tris(4-aminophenyl)benzene (TAPB) via the microwave-assisted Zincke reaction for 2 hours at 100 °C, using ethanol and water as solvents .Molecular Structure Analysis
The molecular structure of 1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride is characterized by a molecular formula of C22H14Cl2N6O8 and a molecular weight of 561.3 .Chemical Reactions Analysis
The compound has been used in the synthesis of covalent organic frameworks (COFs) via microwave-assisted synthesis . It has also been used in the Zincke reaction .Scientific Research Applications
Application 1: Energy and Environmental Remediation
- Summary of the Application : This compound is used in the creation of viologen functionalized porous organic polymers (vPOPs) for energy and environmental remediation .
- Methods of Application or Experimental Procedures : The compound is synthesized through the covalent integration of 1,1’-bis(2,4-dinitrophenyl)-[4,4’-bipyridine]-1,1’-diium dichloride and an aromatic amine 1,3,5-tris(4-aminophenyl)benzene (TAPB) via the microwave-assisted Zincke reaction for 2 hours at 100 °C, using ethanol and water as solvents .
- Results or Outcomes : The resulting vPOPs have been found to be effective in energy and environmental remediation, although the specific results or outcomes are not detailed in the source .
Application 2: Synthesis of Covalent Organic Frameworks (COFs)
- Summary of the Application : This compound is used in the synthesis of covalent organic frameworks (COFs), a new type of crystalline porous polymers of great interest .
- Methods of Application or Experimental Procedures : The compound is synthesized by refluxing 4,4’-bipyridine and 1-chloro-2,4-dinitrobenzene in 150 mL of anhydrous acetonitrile under Ar for 72 hours .
- Results or Outcomes : The resulting COFs have been found to have a multitude of applications, including molecular separations, removal of toxic compounds, gas capture, enzyme immobilization, optoelectronic applications, analytical chemistry, photocatalysis, electrocatalysis, electrochemical sensors, batteries, and solar fuel production .
Application 3: Synthesis of Porous Covalent Organic Frameworks (vPOPs)
- Summary of the Application : This compound is used in the synthesis of viologen functionalized porous organic polymers (vPOPs) for various applications .
- Methods of Application or Experimental Procedures : The compound is synthesized through the covalent integration of 1,1’-bis(2,4-dinitrophenyl)-[4,4’-bipyridine]-1,1’-diium dichloride and an aromatic amine 1,3,5-tris(4-aminophenyl)benzene (TAPB) via the microwave-assisted Zincke reaction for 2 hours at 100 °C, using ethanol and water as solvents .
- Results or Outcomes : The resulting vPOPs have been found to be effective in various applications, although the specific results or outcomes are not detailed in the source .
Application 4: Synthesis of π-conjugated viologen-COF (2D-COF)
- Summary of the Application : This compound is used in the synthesis of π-conjugated viologen-COF (2D-COF), a type of covalent organic framework .
- Methods of Application or Experimental Procedures : The compound is synthesized through the covalent integration of 1,1’-bis(2,4-dinitrophenyl)-[4,4’-bipyridine]-1,1’-diium dichloride and an aromatic amine 1,3,5-tris(4-aminophenyl)benzene (TAPB) via the microwave-assisted Zincke reaction for 2 hours at 100 °C, using ethanol and water as solvents .
- Results or Outcomes : The resulting 2D-COF has been found to have a multitude of applications, although the specific results or outcomes are not detailed in the source .
Application 5: Synthesis of vGC
- Summary of the Application : This compound is used in the synthesis of viologen functionalized porous organic polymers (vGC) for various applications .
- Methods of Application or Experimental Procedures : The compound is synthesized through the covalent integration of 1,1’-bis(2,4-dinitrophenyl)-[4,4’-bipyridine]-1,1’-diium dichloride and an aromatic amine 1,3,5-tris(4-aminophenyl)benzene (TAPB) via the microwave-assisted Zincke reaction for 2 hours at 100 °C, using ethanol and water as solvents .
- Results or Outcomes : The resulting vGC has been found to be effective in various applications, although the specific results or outcomes are not detailed in the source .
Application 6: Synthesis of vGAC
- Summary of the Application : This compound is used in the synthesis of viologen functionalized porous organic polymers (vGAC) for various applications .
- Methods of Application or Experimental Procedures : The compound is synthesized through the covalent integration of 1,1’-bis(2,4-dinitrophenyl)-[4,4’-bipyridine]-1,1’-diium dichloride and an aromatic amine 1,3,5-tris(4-aminophenyl)benzene (TAPB) via the microwave-assisted Zincke reaction for 2 hours at 100 °C, using ethanol and water as solvents .
- Results or Outcomes : The resulting vGAC has been found to be effective in various applications, although the specific results or outcomes are not detailed in the source .
Future Directions
properties
IUPAC Name |
1-(2,4-dinitrophenyl)-4-[1-(2,4-dinitrophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N6O8.2ClH/c29-25(30)17-1-3-19(21(13-17)27(33)34)23-9-5-15(6-10-23)16-7-11-24(12-8-16)20-4-2-18(26(31)32)14-22(20)28(35)36;;/h1-14H;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRYWXJIGDXDLF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557716 | |
| Record name | 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride | |
CAS RN |
41168-79-0 | |
| Record name | 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




